1-methyl-6-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-METHYL-6-PHENYL-N~4~-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a methyl group, a phenyl group, and a trimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-6-PHENYL-N~4~-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-3-methyl-1-phenylpyrazole with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde, followed by further functionalization to introduce the trimethoxyphenyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-6-PHENYL-N~4~-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or trimethoxyphenyl groups using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-METHYL-6-PHENYL-N~4~-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-METHYL-6-PHENYL-N~4~-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A compound known for its neurotoxic effects and use in Parkinson’s disease research.
5-Amino-3-methyl-1-phenylpyrazole: A precursor in the synthesis of pyrazolopyridine derivatives.
Uniqueness: 1-METHYL-6-PHENYL-N~4~-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the trimethoxyphenyl group, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H22N4O4 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-methyl-6-phenyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H22N4O4/c1-27-22-17(13-24-27)16(12-18(26-22)14-8-6-5-7-9-14)23(28)25-15-10-19(29-2)21(31-4)20(11-15)30-3/h5-13H,1-4H3,(H,25,28) |
InChI Key |
CNTWZYNPFINOFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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